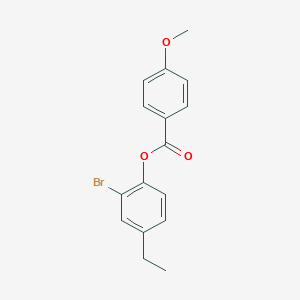

2-Bromo-4-ethylphenyl 4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15BrO3 |

|---|---|

Molecular Weight |

335.19 g/mol |

IUPAC Name |

(2-bromo-4-ethylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C16H15BrO3/c1-3-11-4-9-15(14(17)10-11)20-16(18)12-5-7-13(19-2)8-6-12/h4-10H,3H2,1-2H3 |

InChI Key |

ACKMHJVKZXZOLK-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)Br |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Ethylphenyl 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Analysis of the proton and carbon environments through NMR spectroscopy is a cornerstone of structural elucidation. However, specific ¹H and ¹³C NMR data for 2-Bromo-4-ethylphenyl 4-methoxybenzoate (B1229959) are not available in the surveyed literature.

¹H NMR Spectroscopic Analysis for Proton Environments

A detailed analysis of the proton environments, including chemical shifts, multiplicities, and coupling constants, would be presented here. This would involve the assignment of each proton signal to its specific location within the 2-Bromo-4-ethylphenyl and 4-methoxybenzoate moieties.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The carbon framework of the molecule would be elucidated through the analysis of its ¹³C NMR spectrum. This would include the identification and assignment of signals for the quaternary, methine, methylene, and methyl carbons present in the compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the connectivity between protons and carbons and to understand the spatial arrangement of the molecule, data from various 2D NMR experiments would be analyzed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide crucial information on ¹H-¹H couplings, direct ¹H-¹³C correlations, long-range ¹H-¹³C correlations, and through-space proton proximities, respectively.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The specific vibrational modes of 2-Bromo-4-ethylphenyl 4-methoxybenzoate would be identified and analyzed using FT-IR and Raman spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum would be analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule, such as the C=O stretch of the ester, the C-O stretches of the ester and ether, the C-Br stretch, and the various vibrations of the aromatic rings.

Correlation of Vibrational Data with Molecular Structure

A detailed correlation of the observed vibrational frequencies from both IR and Raman spectra with the specific structural features of this compound would be presented. This would involve assigning specific vibrational modes to the stretching and bending motions of the bonds within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the expected exact mass can be calculated based on its chemical formula, C16H15BrO3. The presence of bromine is a key isotopic signature, with two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.

| Parameter | Value |

| Molecular Formula | C16H15BrO3 |

| Calculated Exact Mass (for 79Br) | 334.0204 u |

| Calculated Exact Mass (for 81Br) | 336.0184 u |

This table presents the calculated exact masses for the two major isotopic forms of this compound.

Fragmentation Analysis for Structural Confirmation

In mass spectrometry, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation of this compound would be expected to occur at the ester linkage, which is the most labile bond.

Expected major fragmentation pathways would likely lead to the formation of ions corresponding to the 4-methoxybenzoyl cation and the 2-bromo-4-ethylphenoxyl radical or cation.

| Fragment Ion | Structure | Expected m/z |

| 4-methoxybenzoyl cation | [CH3OC6H4CO]+ | 135.0446 |

| 2-bromo-4-ethylphenoxyl radical | [BrC6H3(C2H5)O]• | 200.9837 (for 79Br), 202.9817 (for 81Br) |

| 2-bromo-4-ethylphenyl cation | [BrC6H3(C2H5)]+ | 185.9888 (for 79Br), 187.9867 (for 81Br) |

This table outlines the expected major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline nature of a substance allows for the diffraction of an X-ray beam into a pattern of spots. Analysis of this pattern allows for the determination of the three-dimensional arrangement of atoms within the crystal.

Single-Crystal X-ray Diffraction Analysis

For a compound like this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. It is anticipated that the molecule would adopt a conformation where the two aromatic rings are not coplanar due to steric hindrance. The dihedral angle between the phenyl and benzoate (B1203000) rings would be a key structural parameter. In similar reported structures, these dihedral angles can be significant nih.gov.

| Crystallographic Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| Dihedral Angle (Phenyl-Benzoate) | 60-90° |

This table provides a hypothetical but plausible set of crystallographic parameters for this compound based on known similar structures.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, a variety of non-covalent interactions would be expected to play a role in the crystal packing. These interactions can include halogen bonding (involving the bromine atom), C-H···O hydrogen bonds, and π-π stacking interactions between the aromatic rings. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions in crystal structures mdpi.comnih.gov.

| Interaction Type | Description |

| Halogen Bonding | An interaction where the bromine atom acts as an electrophilic species, interacting with a nucleophilic atom like oxygen. |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds formed between carbon-hydrogen bonds and oxygen atoms of the ester and methoxy (B1213986) groups. |

| π-π Stacking | Interactions between the electron clouds of the aromatic rings, contributing to the stability of the crystal lattice. |

This table summarizes the likely intermolecular interactions that would govern the crystal packing of this compound.

Mechanistic Investigations and Reaction Pathways of 2 Bromo 4 Ethylphenyl 4 Methoxybenzoate

Hydrolysis Mechanisms of Aryl Benzoates

Hydrolysis of aryl benzoates, such as 2-Bromo-4-ethylphenyl 4-methoxybenzoate (B1229959), involves the cleavage of the ester bond to yield a carboxylic acid and a phenol (B47542). This process can be catalyzed by either acid or base, each following a distinct mechanistic route. ucoz.com

The acid-catalyzed hydrolysis of aryl benzoates like 2-Bromo-4-ethylphenyl 4-methoxybenzoate is a reversible process. libretexts.org The most common mechanism for this reaction is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

The reaction commences with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comlibretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org

Following the formation of the intermediate, a proton is transferred from the attacking water molecule to the oxygen of the leaving group (the 2-bromo-4-ethylphenoxide group). youtube.com This proton transfer converts the poor leaving group into a better one (2-bromo-4-ethylphenol). The carbonyl group then reforms, leading to the expulsion of the 2-bromo-4-ethylphenol (B1341062) molecule and the formation of a protonated 4-methoxybenzoic acid. youtube.com In the final step, a water molecule deprotonates the carboxylic acid to regenerate the acid catalyst and yield 4-methoxybenzoic acid. youtube.com

In specific cases, particularly with esters of tertiary alcohols or under strongly acidic conditions with sterically hindered esters, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may occur. ucoz.com This pathway involves the formation of a stable carbocation from the alcohol moiety. ucoz.comyoutube.com However, for an aryl benzoate (B1203000) like this compound, the AAC2 pathway is the predominant mechanism.

Base-promoted hydrolysis, commonly known as saponification, is an irreversible reaction for esters like this compound. libretexts.orgyoutube.comyoutube.com The reaction is promoted by a stoichiometric amount of a strong base, such as hydroxide (B78521) (OH⁻). libretexts.orgyoutube.com

The mechanism initiates with the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com This attack results in the formation of a tetrahedral intermediate, where the negative charge is localized on the oxygen atom of the former carbonyl group. libretexts.orgyoutube.com This intermediate is a key feature of the base-promoted hydrolysis of esters.

The tetrahedral intermediate then collapses, reforming the carbonyl double bond. This reformation is accompanied by the departure of the leaving group, which in this case is the 2-bromo-4-ethylphenoxide anion. libretexts.orgyoutube.com In the final, irreversible step, the highly basic 2-bromo-4-ethylphenoxide anion deprotonates the newly formed 4-methoxybenzoic acid. libretexts.orgyoutube.com This acid-base reaction is the driving force for the irreversibility of saponification and results in the formation of sodium 4-methoxybenzoate and 2-bromo-4-ethylphenol. operachem.com

Kinetic studies of ester hydrolysis provide valuable insights into the reaction mechanisms and the factors influencing the reaction rate. For the base-promoted hydrolysis of aryl benzoates, the reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide ion concentration. researchgate.netajpaonline.com

The rate-determining step in the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular) is generally the initial nucleophilic attack of the hydroxide ion on the ester to form the tetrahedral intermediate. rsc.org However, in some cases, particularly with leaving groups that are poor, the breakdown of the tetrahedral intermediate can become the rate-limiting step. rsc.org

For acid-catalyzed hydrolysis following the AAC2 mechanism, the reaction rate is dependent on the concentration of the ester and the acid catalyst. The rate-determining step is typically the nucleophilic attack of water on the protonated ester. researchgate.net

Factors influencing the rate of hydrolysis include the electronic nature of the substituents on both the acyl and the aryl portions of the molecule. Electron-withdrawing groups on the aryl ring of the leaving group generally increase the rate of hydrolysis by stabilizing the negative charge on the departing phenoxide ion. Conversely, electron-donating groups on the benzoyl group can decrease the rate by reducing the electrophilicity of the carbonyl carbon.

| Hydrolysis Type | Typical Rate Law | Common Rate-Determining Step | Effect of Electron-Withdrawing Group on Aryl Leaving Group |

|---|---|---|---|

| Acid-Catalyzed (AAC2) | Rate = k[Ester][H⁺] | Nucleophilic attack of water on protonated ester | Increases rate |

| Base-Promoted (BAC2) | Rate = k[Ester][OH⁻] | Nucleophilic attack of hydroxide on ester | Increases rate |

Nucleophilic Substitution Reactions Involving the Ester Functionality

Beyond hydrolysis, the ester group of this compound can undergo other nucleophilic substitution reactions, such as aminolysis and transesterification.

Aminolysis is the reaction of an ester with an amine or ammonia (B1221849) to form an amide and an alcohol (or in this case, a phenol). wikipedia.org For this compound, reaction with an amine (R-NH₂) would yield 4-methoxy-N-R-benzamide and 2-bromo-4-ethylphenol.

The mechanism of aminolysis can proceed through either a concerted or a stepwise pathway involving a tetrahedral intermediate, similar to hydrolysis. nih.govacs.org Computational studies on the aminolysis of methyl benzoate with ammonia suggest that both pathways can have similar activation energies. nih.gov The reaction can also be subject to general base catalysis, where a second molecule of the amine facilitates proton transfer in the stepwise mechanism. nih.gov The aminolysis of less reactive esters, such as those of methyl and benzyl, can be effectively catalyzed by certain organocatalysts like 6-halo-2-pyridones. nih.gov

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For this compound, reacting it with an alcohol (R-OH) would result in the formation of a new ester (4-methoxybenzoate of R) and 2-bromo-4-ethylphenol.

The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org The reaction is typically driven to completion by using a large excess of the reactant alcohol. libretexts.org

Base-catalyzed transesterification is also possible. Interestingly, studies have shown that alkali metal carbonates, such as potassium carbonate (K₂CO₃), can effectively catalyze the transesterification of aryl esters with phenols. rsc.org This suggests a potential route for modifying the phenolic portion of the ester. The mechanism is thought to involve the activation of the C(acyl)-O bond by the alkali metal ion. rsc.org

| Catalyst Type | Example | General Conditions |

|---|---|---|

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Excess alcohol, heat |

| Base Catalyst | Sodium Methoxide (NaOCH₃) | Anhydrous conditions |

| Alkali Metal Carbonate | Potassium Carbonate (K₂CO₃) | Elevated temperature, often in a solvent like 1,4-dioxane (B91453) rsc.org |

| N-Heterocyclic Carbenes | Imidazol-2-ylidenes | Room temperature researchgate.net |

Influence of Leaving Group and Non-Leaving Group on Reactivity

In the context of this compound, reactivity is significantly influenced by the nature of both the leaving group (2-bromo-4-ethylphenoxide) and the non-leaving acyl group (4-methoxybenzoyl).

The leaving group's ability to depart is a critical factor in many reactions, particularly nucleophilic substitutions. In reactions involving the cleavage of the ester's C-O bond, the stability of the resulting 2-bromo-4-ethylphenoxide anion is paramount. The presence of the electron-withdrawing bromine atom on the phenoxide ring can stabilize the negative charge, making it a more effective leaving group compared to an unsubstituted phenoxide. However, in nucleophilic aromatic substitution (SNAr), the leaving group's electronegativity can have a more complex role. The typical reactivity order for halogens in SNAr reactions is often F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. nih.gov This "element effect" is attributed to the initial, rate-determining attack of the nucleophile, which is accelerated by a more electronegative halogen that polarizes the C-X bond and attracts the incoming nucleophile. nih.govlibretexts.org

The non-leaving group , the 4-methoxybenzoyl moiety, also exerts a strong electronic influence. The 4-methoxy group is an electron-donating group, which increases the electron density at the carbonyl carbon of the ester. This increased electron density makes the carbonyl carbon less electrophilic and can decrease the rate of reactions where nucleophilic attack at this carbon is the rate-determining step. koreascience.kr Conversely, in reactions like the photo-Fries rearrangement, the electronic nature of substituents on the benzoyl group can influence the stability of the radical intermediates and thus affect product distribution and reaction rates. conicet.gov.arnih.gov

| Group | Component | Key Influence on Reactivity |

| Leaving Group | 2-Bromo-4-ethylphenoxide | The bromo substituent enhances the leaving group ability by stabilizing the resulting phenoxide anion through its electron-withdrawing inductive effect. In potential SNAr reactions, it also activates the ring for nucleophilic attack. |

| Non-Leaving Group | 4-Methoxybenzoyl | The electron-donating 4-methoxy group decreases the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic acyl substitution reactions. It can influence the pathways of photochemical reactions. |

Reactions at the Bromo-Substituted Aromatic Ring

The presence of a bromine atom on one of the aromatic rings of this compound opens up a range of synthetic transformations, particularly for forming new carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The carbon-bromine (C-Br) bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. Aryl bromides are common substrates for these transformations due to their balance of reactivity and stability. researchgate.netacs.orgmdpi.com

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For this compound, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, replacing the bromine atom. The reaction is tolerant of many functional groups, including esters. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. thieme-connect.de Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new C-C bond at the site of the bromine, yielding a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. wikipedia.orgthieme-connect.de

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method would convert the bromo-substituted position of the molecule into an arylethynyl group. The reaction conditions are generally mild, and aryl bromides are suitable substrates, although they may require higher temperatures than the corresponding aryl iodides. wikipedia.orglibretexts.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond/Structure |

| Suzuki | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(aryl)-C(aryl) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | C(aryl)-C(alkynyl) |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the leaving group is bromine. The substituents on this ring are the ethyl group (para to the bromine) and the ester linkage (ortho to the bromine). The ethyl group is weakly electron-donating, which deactivates the ring towards nucleophilic attack. The ester group is electron-withdrawing, which should activate the ring. However, for SNAr to proceed efficiently, very strong electron-withdrawing groups, such as nitro groups, are typically required. libretexts.org

Therefore, while SNAr is theoretically possible, this compound would be expected to be relatively unreactive under standard SNAr conditions. The reaction would likely require a very strong nucleophile and harsh conditions, if it proceeds at all. libretexts.orgyoutube.com The mechanism involves the addition of the nucleophile to the carbon bearing the bromine, forming a resonance-stabilized carbanion, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org

Photochemical Reactivity and Transformations of Aryl Benzoates

Aryl benzoates are known to undergo significant photochemical transformations upon irradiation with UV light. The most prominent of these is the photo-Fries rearrangement. wikipedia.org This reaction involves the cleavage of the ester bond and subsequent rearrangement to form ortho- and para-hydroxybenzophenone derivatives. unipv.itacs.org

Mechanistic Aspects of Photochemical Reactions

The photo-Fries rearrangement of aryl esters like this compound is understood to proceed primarily through a radical mechanism from the excited singlet state. conicet.gov.arrug.nl The key steps are:

Excitation: Absorption of a photon promotes the molecule to an excited singlet state (S₁).

Homolytic Cleavage: In the excited state, the ester C-O bond undergoes homolytic cleavage, generating a radical pair within a "solvent cage". For the target molecule, this would be a 4-methoxybenzoyl radical and a 2-bromo-4-ethylphenoxyl radical.

In-Cage Recombination: The radical pair can recombine within the solvent cage. Recombination at the ortho position of the phenoxyl radical leads to the formation of a 2-hydroxybenzophenone (B104022) derivative. Recombination at the para position is also possible, though often sterically hindered or electronically disfavored.

Out-of-Cage Diffusion: If the radicals escape the solvent cage, they can react with the solvent or abstract hydrogen atoms from other molecules. The phenoxyl radical, upon escaping, typically abstracts a hydrogen to form the corresponding phenol (2-bromo-4-ethylphenol). unipv.itacs.org

The distribution of products—rearranged ketones versus phenol—is highly dependent on the reaction environment. In solution, a mixture of products is often observed, whereas carrying out the reaction in constrained media like micelles can favor the in-cage recombination, leading to higher yields of the rearranged ketone products. conicet.gov.aracs.orgconicet.gov.ar

Substituent Effects on Photoreactivity and Product Formation

Substituents on both the benzoyl and the phenyl portions of the aryl benzoate can significantly affect the course and outcome of the photochemical reaction. conicet.gov.arnih.gov

Substituents on the Phenyl (Leaving Group) Moiety: In this compound, the bromo and ethyl groups on the phenoxy part influence the stability of the phenoxyl radical intermediate. Electron-donating groups can affect the rate of product formation. Studies on para-substituted aryl benzoates have shown that both electron-donating and electron-withdrawing groups are well-tolerated in the photo-Fries rearrangement, influencing the chemical yields and reaction rates. conicet.gov.ar The Hammett linear free energy relationship has been applied to quantify these substituent effects. nih.gov

Substituents on the Benzoyl (Non-Leaving Group) Moiety: The 4-methoxy group on the benzoyl ring is electron-donating. This can influence the light-absorbing properties (UV-visible absorption spectra) of the starting material and the stability of the 4-methoxybenzoyl radical intermediate. nih.gov The nature of this substituent can impact the quantum yields and the selectivity of the rearrangement. For instance, in related systems, electron-donating groups on the benzoyl moiety have been shown to influence the efficiency of the rearrangement process.

The table below summarizes the expected products from the photo-Fries rearrangement of the title compound, based on the general mechanism.

| Product Type | Specific Product Name | Formation Pathway |

| Ortho-Rearrangement Product | (2-Bromo-4-ethyl-6-hydroxyphenyl)(4-methoxyphenyl)methanone | In-cage recombination of radical pair at the ortho position. |

| Phenol Byproduct | 2-Bromo-4-ethylphenol | Out-of-cage diffusion of the phenoxyl radical followed by hydrogen abstraction. |

| Other Byproducts | 4-Methoxybenzoic acid | Can be formed from the benzoyl radical via intermediate steps like aldehyde formation and subsequent oxidation. unipv.itacs.org |

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Ethylphenyl 4 Methoxybenzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. DFT calculations are instrumental in understanding the geometry, stability, and reactivity of compounds like 2-Bromo-4-ethylphenyl 4-methoxybenzoate (B1229959).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Ionization Energy, Electron Affinity)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Furthermore, the energies of the HOMO and LUMO can be used to approximate the ionization potential (IP) and electron affinity (EA) through Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

These values provide quantitative measures of the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

(Note: Specific values are dependent on the level of theory and basis set used in the calculation.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For 2-Bromo-4-ethylphenyl 4-methoxybenzoate, the MEP map would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, and the bromine atom, while positive potentials might be located around the hydrogen atoms.

Analysis of Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the reactivity of a molecule. These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as: η = (IP - EA) / 2

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. It is calculated as: S = 1 / η

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as: ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2).

A higher value of hardness indicates greater stability, while a higher electrophilicity index suggests a stronger electrophilic character.

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Hardness (η) | (IP - EA) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

(Note: Specific values are dependent on the calculated HOMO and LUMO energies.)

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This makes it a powerful tool for predicting spectroscopic properties, such as UV-Visible absorption spectra.

Simulation of UV-Visible Absorption Spectra

TD-DFT calculations can predict the electronic transitions between molecular orbitals that occur when a molecule absorbs light. By calculating the energies of these transitions and their corresponding oscillator strengths (a measure of the transition probability), a theoretical UV-Visible absorption spectrum can be generated. This simulated spectrum can then be compared with experimental data to aid in the interpretation of the observed absorption bands. For this compound, the UV-Visible spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic rings and the carbonyl group of the ester. The calculations can pinpoint the specific orbitals involved in these transitions and predict the maximum absorption wavelengths (λmax).

Table 3: Predicted UV-Visible Absorption Data

| Transition | λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| Data not available | Data not available | Data not available |

(Note: Specific values are dependent on the chosen functional, basis set, and solvent model in the TD-DFT calculation.)

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling provides profound insights into the underlying mechanisms of chemical reactions, allowing for the characterization of transition states and intermediate structures that are often difficult to observe experimentally. For this compound, computational studies can elucidate the pathways of key reactions such as hydrolysis and substitution.

The hydrolysis of esters is a fundamental organic reaction, and its mechanism can be meticulously mapped using computational chemistry. For phenyl benzoate (B1203000) derivatives, alkaline hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism. The reaction pathway involves the initial attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the phenoxide leaving group to form the carboxylate product.

Computational models can calculate the activation energy for each step of this process. In many cases of ester hydrolysis, the formation of the tetrahedral intermediate is the rate-determining step. semanticscholar.orgseesaa.net Theoretical studies can confirm this by demonstrating that the transition state leading to this intermediate has the highest energy barrier along the reaction coordinate.

An energetic profile, or reaction coordinate diagram, visually represents the energy changes that occur as reactants are converted into products. For the alkaline hydrolysis of this compound, the profile would illustrate the relative energies of:

The reactants (the ester and hydroxide ion).

The first transition state (nucleophilic attack).

The tetrahedral intermediate.

The second transition state (collapse of the intermediate).

The final products (4-methoxybenzoate and 2-bromo-4-ethylphenoxide).

For electrophilic aromatic substitution reactions, theoretical modeling can predict the most likely sites of attack on both aromatic rings. The electron-donating methoxy group on the benzoate ring and the ethyl group on the phenyl ring act as activating ortho-para directors, while the ester and bromo functionalities are deactivating. reddit.comlibretexts.org Computational analysis of the stability of the sigma complex (arenium ion) intermediates for ortho, meta, and para substitution can clarify the regioselectivity observed in these reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies establish mathematical models that correlate the chemical structure of a compound with its reactivity. researchgate.net These models are powerful tools for predicting the reaction rates of new compounds and for understanding the electronic and steric factors that govern chemical reactions.

Linear Free-Energy Relationships (LFERs), most famously represented by the Hammett equation, are a cornerstone of physical organic chemistry used to study the electronic effects of substituents in aromatic systems. seesaa.net The Hammett equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reference reaction (the unsubstituted compound).

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. seesaa.net

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge developed in the transition state. seesaa.net

The alkaline hydrolysis of phenyl benzoates is a classic reaction series studied using the Hammett equation. semanticscholar.orgacs.org The reaction has a positive ρ value, as the rate-determining step involves the formation of a negatively charged tetrahedral intermediate, which is stabilized by electron-withdrawing substituents on the phenyl leaving group.

For this compound, the substituents on the phenoxy leaving group are the 2-bromo and 4-ethyl groups. Their electronic effects, as quantified by their σ constants, will directly influence the rate of hydrolysis.

| Substituent | Position | σ_meta | σ_para | Notes |

|---|---|---|---|---|

| Bromo (-Br) | ortho/meta/para | +0.39 | +0.23 | Electron-withdrawing via induction. |

| Ethyl (-CH₂CH₃) | para | -0.07 | -0.15 | Electron-donating via induction and hyperconjugation. |

| Methoxy (-OCH₃) | para | +0.12 | -0.27 | Electron-donating via resonance, withdrawing via induction. The value applies to the benzoate portion. |

Inductive Effects : This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms.

The bromo group at the 2-position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I), which increases the electrophilicity of the ester's carbonyl carbon and stabilizes the negative charge on the phenoxide leaving group.

The ethyl group at the 4-position is an alkyl group, which has an electron-donating inductive effect (+I), pushing electron density into the ring.

The oxygen of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect (-I). ucsb.edu

Resonance Effects : This effect involves the delocalization of pi electrons across the molecule.

The bromo group has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect typically dominates. libretexts.org

The methoxy group on the benzoate ring is a strong resonance electron-donating group (+R), as its oxygen lone pair can delocalize into the ring. This effect is particularly important for reactions involving the benzoate portion of the molecule.

The ester carbonyl group is electron-withdrawing by resonance (-R), pulling electron density from the benzoate ring. reddit.com

Steric Effects : This effect arises from the spatial arrangement of atoms.

The presence of the bromo group at the ortho position (2-position) of the phenyl ester creates significant steric hindrance. stackexchange.com This can have two major consequences: it may physically impede the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon, potentially slowing the reaction rate. Secondly, steric clash between the bromo group and the ester carbonyl can force the phenyl ring to twist out of the plane of the ester group, which would disrupt pi-orbital overlap and reduce conjugation. stackexchange.com This "ortho effect" can lead to reactivity patterns that are not predicted by electronic effects alone. sci-hub.box

Correlation of Theoretical Descriptors with Experimental Reactivity Data

In the field of computational chemistry, a significant objective is to establish a quantitative relationship between theoretically calculated molecular descriptors and experimentally observed chemical reactivity. For the compound this compound and its analogs, such correlations provide valuable insights into reaction mechanisms and allow for the prediction of reactivity without the need for extensive empirical studies. This section explores the correlation between theoretical descriptors, derived from quantum chemical calculations, and experimental reactivity data, typically reaction rates or equilibrium constants.

The primary approach for this correlation often involves the use of Linear Free Energy Relationships (LFERs), with the Hammett equation being a cornerstone. The Hammett equation relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ). The substituent constant quantifies the electronic effect of a substituent, while the reaction constant measures the sensitivity of the reaction to these effects.

Theoretical descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential values, can be calculated using methods like Density Functional Theory (DFT). These descriptors provide a quantum mechanical basis for the empirical substituent effects. By correlating these calculated parameters with experimental data, a more profound understanding of the factors governing reactivity can be achieved.

For instance, in the hydrolysis of a series of substituted phenyl benzoates, the reaction rate is expected to be influenced by the electrophilicity of the carbonyl carbon. This electrophilicity can be quantified by theoretical descriptors such as the Mulliken charge on the carbonyl carbon. A more positive Mulliken charge would imply a greater susceptibility to nucleophilic attack, leading to a higher reaction rate.

To illustrate this, consider the alkaline hydrolysis of a series of hypothetical substituted phenyl 4-methoxybenzoates. The experimental reactivity can be measured by the second-order rate constant (k) for the reaction. Concurrently, theoretical descriptors for these compounds can be calculated.

A study on the alkaline hydrolysis of phenyl esters of substituted benzoic acids demonstrated a good correlation between the logarithm of the rate constants and Hammett σ constants. For ortho-substituted derivatives, the correlation was improved by including terms for inductive, resonance, and steric effects.

The following interactive data table presents hypothetical experimental reactivity data (log k) and calculated theoretical descriptors for a series of substituted phenyl 4-methoxybenzoates, including the title compound. The data is illustrative and based on general trends observed for this class of compounds.

| Substituent on Phenyl Ring | Hammett Constant (σ) | Calculated Mulliken Charge on Carbonyl Carbon (e) | Experimental log k (hydrolysis) |

|---|---|---|---|

| 4-Nitro | 0.78 | 0.785 | -2.50 |

| 3-Nitro | 0.71 | 0.780 | -2.65 |

| 3-Bromo | 0.39 | 0.765 | -3.10 |

| 4-Bromo | 0.23 | 0.760 | -3.35 |

| H | 0.00 | 0.750 | -3.70 |

| 4-Ethyl | -0.15 | 0.745 | -3.95 |

| 4-Methoxy | -0.27 | 0.740 | -4.20 |

| 2-Bromo-4-ethyl | - | 0.755 | -3.50 |

A graphical representation of the correlation between the experimental reactivity (log k) and the calculated Mulliken charge on the carbonyl carbon would typically yield a linear relationship. A positive slope would indicate that as the Mulliken charge increases (becomes more positive), the rate of hydrolysis also increases. This is consistent with the mechanistic understanding of nucleophilic acyl substitution, where a more electrophilic carbonyl carbon is more readily attacked by a nucleophile.

Similarly, a correlation can be drawn between the experimental reactivity and the Hammett substituent constants. A plot of log k versus σ would also be expected to be linear, in accordance with the Hammett equation. The slope of this plot gives the reaction constant (ρ), which provides insight into the charge development in the transition state of the reaction. For the alkaline hydrolysis of esters, a positive ρ value is expected, indicating that the reaction is favored by electron-withdrawing groups that stabilize the developing negative charge in the transition state.

In a study of para-substituted nitrophenyl benzoate esters, a linear relationship was found between the Hammett σpara constant and the calculated Mulliken charge at the carbonyl carbon. semanticscholar.org This demonstrates a direct link between the empirical Hammett constants and the calculated electronic properties of the molecule.

Synthetic Utility and Transformational Chemistry of 2 Bromo 4 Ethylphenyl 4 Methoxybenzoate

Role as a Versatile Synthetic Intermediate

The presence of two distinct and reactive functional groups, the ester and the aryl bromide, allows for a wide range of selective chemical modifications. This dual reactivity is the cornerstone of its utility as a versatile intermediate, enabling stepwise or orthogonal functionalization to generate a diverse library of derivatives.

The ester group in 2-bromo-4-ethylphenyl 4-methoxybenzoate (B1229959) is amenable to a variety of transformations, allowing for the modification of the benzoate (B1203000) moiety. These reactions are typically well-established and can be performed with high efficiency.

Hydrolysis: The ester can be readily hydrolyzed under basic or acidic conditions to yield 2-bromo-4-ethylphenol (B1341062) and 4-methoxybenzoic acid. This transformation is fundamental for cleaving the two aromatic units or for the subsequent derivatization of the liberated phenol (B47542).

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the 4-methoxybenzoate group can be exchanged for other ester groups. This allows for the introduction of different alkyl or aryl substituents, thereby tuning the electronic and steric properties of the molecule.

Reduction: The ester functionality can be reduced to an alcohol. For instance, exhaustive reduction can convert the aryl ester directly to a methylarene. chemistryviews.org This transformation provides a route to molecules with a benzyl alcohol or a methyl group at the corresponding position.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This opens up pathways to a wide array of N-substituted benzamides, which are prevalent motifs in pharmaceuticals and other biologically active molecules.

These transformations are summarized in the table below:

| Reaction | Reagents and Conditions | Product Type |

| Hydrolysis | Aqueous acid or base, heat | Phenol and Carboxylic Acid |

| Transesterification | Alcohol, acid or base catalyst | New Ester |

| Reduction | Reducing agents (e.g., LiAlH4) or catalytic hydrogenation | Alcohol or Methylarene |

| Amidation | Amine, heat or catalyst | Amide |

The bromine atom on the 4-ethylphenyl ring is a key functional handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.net These reactions are foundational in modern organic synthesis for the construction of complex aromatic systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures. wikipedia.orgresearchgate.netresearchgate.net The reactivity of aryl bromides in Suzuki coupling is well-established, allowing for the synthesis of a wide range of substituted biaryls. researchgate.netyonedalabs.comresearchgate.net

Heck Reaction: The palladium-catalyzed reaction of the aryl bromide with an alkene leads to the formation of a new carbon-carbon bond, resulting in a substituted alkene. This reaction is highly versatile for the arylation of olefins. wikipedia.orgorganic-chemistry.orgnih.govacs.orgacs.org

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to arylalkynes. ucsb.eduacs.orgwikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. libretexts.orgjk-sci.comwikipedia.orgorganic-chemistry.orgtcichemicals.com It is a premier method for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org

Stille Coupling: The reaction with organostannanes, catalyzed by palladium, is another effective method for creating carbon-carbon bonds.

Cyanation: The bromo group can be substituted with a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.

The following table summarizes these key transformations:

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Palladium catalyst, base | C-C | Biaryl |

| Heck Reaction | Alkene | Palladium catalyst, base | C-C | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst, base | C-C | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, base | C-N | Arylamine |

| Stille Coupling | Organostannane | Palladium catalyst | C-C | Biaryl |

| Cyanation | Cyanide source | Transition metal catalyst | C-CN | Aryl Nitrile |

Building Block for Complex Organic Architectures

The dual functionality of 2-bromo-4-ethylphenyl 4-methoxybenzoate makes it an ideal starting material for the synthesis of more complex molecules, including polymers and highly functionalized aromatic systems.

Aryl benzoate moieties are known to be components of liquid crystalline materials. tandfonline.commdpi.com The structure of this compound, with its rigid aromatic core, makes it a potential monomer for the synthesis of liquid crystalline polymers.

The bromo- and ester functionalities can be utilized in polymerization reactions. For example, after conversion of the bromo group to a boronic acid, the resulting molecule could undergo Suzuki polycondensation. Alternatively, the ester could be hydrolyzed to a phenol, which could then be used in polyether synthesis. The incorporation of such rigid units into a polymer backbone can induce liquid crystalline behavior, leading to materials with interesting optical and electronic properties.

The ability to sequentially or orthogonally modify the two reactive sites of this compound allows for the rational design and synthesis of complex, highly substituted aromatic compounds. For instance, a Suzuki coupling at the bromo position could be followed by hydrolysis of the ester and subsequent etherification of the resulting phenol. This stepwise approach provides access to a vast chemical space of multi-substituted aromatic structures that would be difficult to access through other synthetic routes. The functionalization of aromatic rings is a cornerstone of pharmaceutical and materials science. organic-chemistry.org

Exploration of Novel Reaction Pathways and Applications

The unique electronic and steric environment of this compound may enable the exploration of novel reaction pathways. For example, the interplay between the ester and the bromo-substituent could lead to unique reactivity in transition metal-catalyzed reactions. The development of new catalytic systems could allow for previously inaccessible transformations.

Furthermore, the derivatives synthesized from this building block could find applications in various fields. The biaryl structures generated via Suzuki coupling are common motifs in pharmaceuticals and organic electronic materials. The arylamines from Buchwald-Hartwig amination are also prevalent in drug discovery. The potential for creating novel liquid crystalline materials also presents exciting opportunities in display technologies and other advanced materials applications.

Advanced Analytical Method Development for Research Applications of 2 Bromo 4 Ethylphenyl 4 Methoxybenzoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating complex mixtures and assessing the purity of compounds. For a substituted aromatic ester such as 2-Bromo-4-ethylphenyl 4-methoxybenzoate (B1229959), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages.

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com For 2-Bromo-4-ethylphenyl 4-methoxybenzoate, both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase for this compound would be a gradient mixture of acetonitrile and water, which allows for the elution of the hydrophobic ester.

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica or cyano-propyl) and a non-polar mobile phase like n-heptane. nih.gov This can be particularly useful for separating isomers or closely related aromatic compounds. nih.govsielc.com

Detection is a critical component of the HPLC system. For this compound, several detectors are suitable:

UV-Visible Detector: Given the presence of two aromatic rings, the compound will exhibit strong absorbance in the UV region (typically around 254 nm), making UV detection a simple and effective method for quantification.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment by comparing the spectrum of the analyte peak to that of a reference standard.

Refractive Index (RI) Detector: While less sensitive than UV detection, an RI detector is universal and can be used when the analyte lacks a strong chromophore, or as a complementary technique. nih.govwaters.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Reversed-Phase Method | Normal-Phase Method |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Silica, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile | n-Heptane / Isopropanol (98:2 v/v) |

| Gradient | 50% B to 95% B over 15 min | Isocratic |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | DAD at 254 nm | RI Detector |

| Injection Volume | 10 µL | 20 µL |

| Expected Retention Time | ~12.5 min | ~8.2 min |

For volatile and thermally stable compounds, GC-MS is the gold standard for identification and trace-level quantification. chromatographyonline.com The compound is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. This technique provides unparalleled selectivity and sensitivity, making it ideal for identifying impurities or degradation products. chromatographyonline.comnih.gov

The mass spectrum of this compound would show a distinct molecular ion peak and characteristic fragmentation patterns. The presence of bromine is easily identified by its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in M and M+2 peaks of nearly equal intensity. Key fragmentation would likely involve the cleavage of the ester bond, yielding ions corresponding to the 2-bromo-4-ethylphenoxyl radical and the 4-methoxybenzoyl cation. This detailed structural information is invaluable for unambiguous compound confirmation. unt.edu For enhanced selectivity against complex matrices, a halogen-specific detector (XSD) can also be utilized, which responds selectively to halogenated compounds and provides very clean chromatograms with a stable baseline. nih.gov

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Fragment Identity | Notes |

|---|---|---|

| 334/336 | [M]+ (Molecular Ion) | Isotopic pattern due to Bromine (79Br/81Br) |

| 199/201 | [Br(C2H5)C6H3O]+ | Fragment from 2-bromo-4-ethylphenol (B1341062) |

| 135 | [CH3OC6H4CO]+ | 4-methoxybenzoyl (anisoyl) cation |

| 107 | [CH3OC6H4]+ | Loss of CO from the anisoyl cation |

| 77 | [C6H5]+ | Phenyl cation |

Application of Green Analytical Chemistry Principles

The principles of Green Analytical Chemistry (GAC) aim to make analytical practices safer and more environmentally sustainable by reducing waste and energy consumption. neuroquantology.com These principles can be readily applied to the analysis of this compound.

In Chromatography: The large volumes of organic solvents used in HPLC are a primary concern. brjac.com.br Green alternatives include using less toxic solvents like ethanol, reducing column dimensions (UHPLC) to decrease solvent consumption, or employing techniques like Supercritical Fluid Chromatography (SFC), which uses environmentally benign supercritical CO2 as the primary mobile phase. neuroquantology.commdpi.com For GC, replacing helium or hydrogen carrier gas with nitrogen generated in-situ can significantly improve the sustainability of the method. chromatographyonline.com

Sample Preparation: A key principle of GAC is the minimization or elimination of sample preparation steps. sci-hub.se If sample preparation is necessary, green techniques such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) can be used. These methods reduce or eliminate the need for organic solvents for extraction and concentration.

Miniaturization and Automation: Miniaturizing analytical systems reduces the consumption of reagents and energy and minimizes waste generation. sci-hub.se Automating analytical processes can also lead to more efficient use of resources and improved safety for analysts. neuroquantology.com

Table 5: Green Analytical Chemistry Approaches for Method Improvement

| Conventional Method | Green Alternative | Key Benefit |

|---|---|---|

| HPLC with Acetonitrile | UHPLC with smaller columns; SFC with CO2; Replacing Acetonitrile with Ethanol/Water | Reduced solvent consumption and waste brjac.com.brmdpi.com |

| Liquid-Liquid Extraction | Solid-Phase Microextraction (SPME) | Elimination of extraction solvents mdpi.com |

| GC with Helium Carrier Gas | GC with Nitrogen Carrier Gas | Use of a renewable and less expensive resource chromatographyonline.com |

| Manual Batch Analysis | Automated Flow Injection Analysis | Reduced reagent use and waste, higher throughput |

Miniaturization of Sample Preparation Techniques

Traditional sample preparation methods, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are often characterized by the use of large volumes of organic solvents and can be time-intensive. mdpi.com The move towards miniaturization addresses these drawbacks by scaling down the extraction process, thereby reducing solvent use, decreasing waste generation, and often improving analytical sensitivity. researchgate.netnih.gov For a brominated aromatic ester like this compound, several miniaturized techniques are particularly applicable.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that integrates sampling, extraction, and concentration into a single step. nih.gov A fused silica fiber coated with a suitable stationary phase is exposed to the sample, either by direct immersion or through the headspace. nih.gov The analytes partition from the sample matrix to the fiber coating. For a semi-volatile compound like this compound, headspace SPME could be particularly advantageous as it minimizes matrix effects. nih.govresearchgate.net The selection of the fiber coating is critical; a non-polar coating such as polydimethylsiloxane (PDMS) would likely be effective for this analyte due to its aromatic and ester functionalities. nih.gov

Table 1: Hypothetical SPME Method Parameters for this compound Analysis

| Parameter | Condition |

| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) |

| Extraction Mode | Headspace |

| Sample Volume | 5 mL (aqueous) |

| Extraction Temperature | 80°C |

| Extraction Time | 30 min |

| Desorption | Thermal desorption in GC inlet |

Table 2: Representative DLLME Parameters for the Extraction of this compound

| Parameter | Condition |

| Extraction Solvent (and volume) | Chlorobenzene (50 µL) |

| Disperser Solvent (and volume) | Acetonitrile (1 mL) |

| Sample Volume | 10 mL (aqueous) |

| Extraction Time | 1 min (vortex) |

| Centrifugation | 5 min at 4000 rpm |

| Detection | GC-MS |

Reduction of Solvent Usage in Analytical Protocols

Beyond miniaturizing the initial sample preparation, a broader strategy to reduce solvent consumption encompasses the entire analytical workflow. This aligns with the core tenets of green analytical chemistry, which advocate for the minimal use of hazardous substances. nih.govresearchgate.netresearchgate.net

One effective approach is the use of alternative solvent systems . For chromatographic analysis of this compound, replacing traditional mobile phases like acetonitrile and methanol with greener alternatives such as ethanol or even supercritical fluids can significantly lower the environmental footprint of the method. nih.gov Supercritical fluid chromatography (SFC), which primarily uses compressed carbon dioxide as the mobile phase, is an excellent example of a green separation technique that drastically reduces organic solvent use.

The principles of green analytical chemistry also encourage the direct analysis of samples whenever possible, thereby eliminating the need for solvent-intensive extraction steps altogether. researchgate.netresearchgate.net While not always feasible for complex matrices, for simpler sample types, direct injection techniques coupled with highly sensitive detectors can be a viable option.

Furthermore, the optimization of chromatographic conditions plays a crucial role. Utilizing shorter and narrower columns, or columns packed with smaller particles, can lead to faster analysis times and, consequently, lower solvent consumption per sample. Method development can be guided by experimental design to find the optimal conditions that maintain analytical performance while minimizing solvent use. nih.gov

Table 3: Comparison of Conventional vs. Green Analytical Approaches for this compound

| Analytical Step | Conventional Approach | Green Approach |

| Sample Preparation | Liquid-Liquid Extraction (e.g., 50 mL organic solvent per sample) | SPME or DLLME (e.g., <1 mL organic solvent per sample) |

| Chromatography | HPLC with Acetonitrile/Water mobile phase | SFC with CO2/Ethanol mobile phase |

| Waste Generation | High volume of hazardous solvent waste | Minimal solvent waste, primarily non-hazardous |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-Bromo-4-ethylphenyl 4-methoxybenzoate, and what purity challenges arise during synthesis?

- Methodology : The compound can be synthesized via sequential halogenation and esterification. For example, bromination of 4-ethylphenol derivatives followed by esterification with 4-methoxybenzoyl chloride under Schotten-Baumann conditions . Challenges include controlling regioselectivity during bromination and minimizing hydrolysis of the ester group during purification. Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products, with NMR (¹H/¹³C) and LC-MS used to verify purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- FTIR/Raman : Identifies functional groups (e.g., ester C=O stretching at ~1720 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR : ¹H NMR reveals splitting patterns for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–7.6 ppm). ¹³C NMR confirms the ester carbonyl (δ ~168 ppm) and bromine-induced deshielding effects .

- High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the ethyl group may reduce reaction yields, necessitating optimized conditions (e.g., Pd(PPh₃)₄, elevated temperatures). Computational studies (DFT) can predict electron-withdrawing effects of the methoxy group on the aromatic ring, which stabilize transition states . Contrasting data on coupling efficiency under varying catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) should be analyzed using kinetic profiling .

Q. What crystallographic insights explain the solid-state packing and stability of this compound?

- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., ~84° in analogous structures), with intermolecular C–H⋯O hydrogen bonds stabilizing the lattice . Disorder in the ethyl or methoxy groups may require refinement with split occupancy models. Comparative analysis of packing motifs (e.g., herringbone vs. layered) can correlate with melting points or solubility .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar brominated esters?

- Methodology : Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities or solvent effects. Rigorous purity validation (HPLC ≥98%) and standardized protocols (e.g., CLSI guidelines for MIC testing) are essential. Meta-analyses of structure-activity relationships (SAR) should account for substituent electronic effects (Hammett σ values) .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes (e.g., cytochrome P450). QSAR models can predict toxicity or metabolic stability by correlating logP values (≈3.5) with membrane permeability . Contrasting DFT-calculated dipole moments with experimental solvatochromic data may explain solubility limitations .

Safety and Handling

Q. What safety protocols are critical when handling brominated aromatic esters in laboratory settings?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact. Waste disposal must comply with REACH regulations (non-SVHC but halogenated). Spill management involves neutralization with sodium bicarbonate followed by solidification with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.